N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide typically involves the reaction of 4-methylphenyl hydrazine with butan-2-one to form an intermediate, which is then reacted with propargyl bromide in the presence of a base to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like copper(I) iodide for the cycloaddition step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.
Imidazole derivatives: Similar in structure and function, often used in antifungal agents.
Pyrazole derivatives: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-14(19-15(21)5-2)16(20-11-17-10-18-20)13-8-6-12(3)7-9-13/h5-11,14,16H,2,4H2,1,3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBPANLYSXVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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